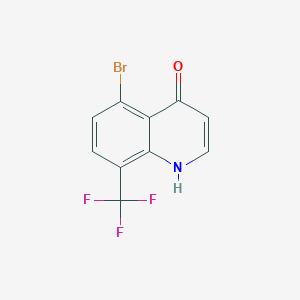

5-Bromo-8-(trifluoromethyl)quinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)9-8(6)7(16)3-4-15-9/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWBEOIDVMSFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=CNC2=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Bromo 8 Trifluoromethyl Quinolin 4 Ol

Halogen-Directed Reactivity of the Bromine Moiety at Position 5

The carbon-bromine bond at the C5 position is a primary site for functionalization, largely due to the electronic activation provided by the quinoline (B57606) ring system and the trifluoromethyl substituent. This activation makes the bromine an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

The quinoline ring is an electron-deficient heterocycle, and this deficiency is greatly amplified by the potent, inductively electron-withdrawing trifluoromethyl group at C8. This electronic setup makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by a good leaving group like bromine. The reaction generally proceeds via a concerted mechanism or a stepwise process involving a Meisenheimer intermediate. organic-chemistry.orgnih.gov The displacement of the C5 bromide by various nucleophiles offers a direct route to introduce new functionalities.

Common nucleophiles such as amines, alkoxides, and thiolates can displace the bromide under suitable conditions, typically involving a base in a polar aprotic solvent. The strong electron-withdrawing effect of the CF₃ group is crucial for stabilizing the negative charge that develops in the transition state or intermediate, thereby facilitating the reaction. beilstein-archives.org

| Nucleophile (Nu-H) | Reagents and Conditions | Product |

| R-NH₂ (Amine) | Base (e.g., K₂CO₃), DMF, 80-120 °C | 5-(Alkyl/Arylamino)-8-(trifluoromethyl)quinolin-4-ol |

| R-OH (Alcohol) | Strong Base (e.g., NaH), THF, 60-100 °C | 5-(Alkoxy/Aryloxy)-8-(trifluoromethyl)quinolin-4-ol |

| R-SH (Thiol) | Base (e.g., Cs₂CO₃), DMA, 80-120 °C | 5-(Alkyl/Arylthio)-8-(trifluoromethyl)quinolin-4-ol |

This table presents plausible Nucleophilic Aromatic Substitution (SNAr) reactions based on the known reactivity of activated aryl halides.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C5-Br bond of the title compound is an ideal handle for such transformations. libretexts.orgacs.org

The Suzuki-Miyaura coupling reaction involves the reaction of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly versatile for creating new C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The reaction is valued for its mild conditions and tolerance of diverse functional groups. nih.govrsc.org

The Heck reaction couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. nih.govmdpi.com This reaction provides a direct method for vinylation of the C5 position. The mechanism also proceeds through a palladium catalytic cycle involving oxidative addition, alkene insertion (migratory insertion), and subsequent β-hydride elimination. libretexts.org

| Reaction Name | Coupling Partner | Catalyst / Ligand | Base | Solvent | General Product Structure |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / XPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 5-Aryl-8-(trifluoromethyl)quinolin-4-ol |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 5-Vinyl-8-(trifluoromethyl)quinolin-4-ol |

This table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on the 5-bromo position, drawn from established protocols for similar substrates. nih.govresearchgate.net

Reactivity of the Hydroxyl Group at Position 4

The hydroxyl group at the C4 position is pivotal to the molecule's chemistry, primarily through its participation in tautomerism and its ability to act as a nucleophile or an activating group for reactions on the ring.

4-Hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). libretexts.org This equilibrium is a fundamental aspect of their structure and reactivity. masterorganicchemistry.com

[ 5-Bromo-8-(trifluoromethyl)quinolin-4-ol (Enol Form) ⇌ 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one (Keto Form) ]

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. masterorganicchemistry.combeilstein-journals.org In many solvents, the keto tautomer is significantly favored due to the stability of the amide-like functionality. researchgate.net The presence of the strongly electron-withdrawing CF₃ group can further influence this balance. The molecule's reactivity is a composite of both tautomers. The enol form behaves like a phenol (B47542), undergoing reactions at the oxygen atom, while the keto form exhibits reactivity typical of an α,β-unsaturated carbonyl system and a cyclic amide (lactam).

The dual nature of the 4-hydroxyquinoline (B1666331) system allows it to participate in a range of condensation and cyclization reactions.

Reactions at Oxygen: The hydroxyl group of the enol tautomer can undergo typical phenolic reactions, such as O-alkylation and O-acylation, upon treatment with appropriate electrophiles in the presence of a base. This allows for the synthesis of ether and ester derivatives.

Reactions at Carbon: The keto tautomer can activate the C3 position for reactions with electrophiles. For instance, in the presence of aldehydes and an amine, it can undergo Mannich-type reactions. It can also participate in Knoevenagel-type condensations with aldehydes at the C3 position under basic conditions.

Cyclization: The 4-hydroxyquinoline core is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. nih.gov The hydroxyl group can act as an internal nucleophile or be transformed into a leaving group to facilitate intramolecular cyclization reactions, leading to the formation of pyrano-, furano-, or other ring systems fused to the quinoline core. researchgate.netnih.gov

Influence of the Trifluoromethyl Group on Quinoline Ring Reactivity

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. mdpi.com Its influence on the reactivity of the this compound scaffold is profound and multifaceted.

Electronic Effects: The CF₃ group exerts a strong, distance-dependent inductive electron-withdrawing effect (-I effect). nih.gov This effect deactivates the entire aromatic system towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.1, by stabilizing the anionic intermediates. beilstein-archives.org

Acidity Modification: The electron-withdrawing nature of the CF₃ group increases the acidity of both the phenolic proton in the enol tautomer and the N-H proton in the keto tautomer, making them easier to deprotonate.

Chemical Stability: The CF₃ group is exceptionally stable under a wide range of reaction conditions, allowing for chemical modifications at other parts of the molecule without affecting the CF₃ moiety. nih.gov This stability, combined with its ability to enhance metabolic stability in drug candidates, makes it a highly desirable substituent. mdpi.com

Steric and Conformational Influence: While not exceptionally large, the CF₃ group can exert some steric influence on reactions occurring at the adjacent C7 and N1 positions, potentially directing the regiochemical outcome of certain reactions.

Electronic Effects and Their Impact on Electrophilic/Nucleophilic Aromatic Substitution

The chemical reactivity of this compound is fundamentally governed by the electronic interplay of its substituents—the bromo, trifluoromethyl, and hydroxyl groups—on the quinoline scaffold. The distribution of electron density across the bicyclic system dictates its susceptibility to attack by either electrophiles or nucleophiles.

The trifluoromethyl (-CF3) group at the C8 position exerts a powerful electron-withdrawing effect, primarily through a negative inductive effect (-I). This effect significantly deactivates the entire quinoline ring system towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted quinoline. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution.

The bromine atom at the C5 position also contributes an electron-withdrawing inductive effect (-I), further deactivating the ring towards electrophiles. However, through its lone pairs, it can exert a weak electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.

The hydroxyl group at C4 is a strong electron-donating group through resonance (+M), which activates the ring, particularly the pyridine (B92270) part, towards electrophilic attack. However, this compound exists in a tautomeric equilibrium with its keto form, 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one. In the quinolin-4-ol form, the hydroxyl group activates the ring, whereas, in the quinolin-4(1H)-one form, the carbonyl group is deactivating.

The combined influence of these substituents results in a complex reactivity profile. The powerful electron-withdrawing nature of the -CF3 group tends to dominate, rendering the carbocyclic ring (positions C5, C6, C7, C8) electron-deficient. This deactivation makes electrophilic substitution on this ring less favorable. The pyridine ring's reactivity is modulated by the tautomeric equilibrium.

For electrophilic aromatic substitution, the most likely site of attack would be the C6 position, which is para to the activating hydroxyl group (in the quinolin-4-ol tautomer) and meta to the deactivating trifluoromethyl group.

For nucleophilic aromatic substitution, the electron-deficient nature of the quinoline ring, enhanced by the -CF3 group, makes the compound a candidate for such reactions. The bromine atom at C5 is a potential leaving group for nucleophilic aromatic substitution, a reaction that is facilitated by the presence of strong electron-withdrawing groups.

Table 1: Electronic Effects of Substituents on the Quinoline Ring of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -OH | 4 | -I (weak) | +M (strong) | Activating |

| -Br | 5 | -I (strong) | +M (weak) | Deactivating |

| -CF3 | 8 | -I (strong) | None | Strongly Deactivating |

Stability and Reactivity in Diverse Chemical Environments

The stability of this compound is influenced by its molecular structure and the surrounding chemical environment. The aromatic quinoline core imparts significant thermal stability. The presence of the trifluoromethyl group, known for its chemical inertness, further enhances this stability.

The compound's reactivity is largely dictated by the quinolin-4-ol moiety, which can exhibit both acidic and basic properties. The hydroxyl group can be deprotonated in the presence of a base to form a phenoxide-like species, which is more reactive towards electrophiles. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a quinolinium salt. This protonation further deactivates the ring towards electrophilic attack but may increase its susceptibility to nucleophilic attack.

The tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms is sensitive to the solvent and pH of the environment. In polar protic solvents, the quinolin-4(1H)-one form may be favored, which would alter the compound's reactivity profile, making the pyridine ring more susceptible to nucleophilic addition-elimination reactions.

The carbon-bromine bond at the C5 position offers a reactive site for various transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide range of substituents at this position, highlighting the compound's utility as a synthetic intermediate.

Table 2: Predicted Stability and Reactivity of this compound in Different Environments

| Environment | Predicted Stability | Predicted Reactivity |

| Acidic (e.g., HCl) | Stable as the quinolinium salt. | The protonated ring is highly deactivated towards electrophilic attack. May be more susceptible to nucleophilic attack on the pyridine ring. |

| Basic (e.g., NaOH) | Stable, forms the corresponding phenoxide. | The phenoxide form is highly activated towards electrophilic attack. |

| Thermal | High thermal stability is expected due to the aromatic system and the -CF3 group. | Decomposition at very high temperatures. |

| Oxidative | Moderately stable. The quinoline ring can be susceptible to strong oxidizing agents. | Oxidation of the quinoline ring or the hydroxyl group may occur under harsh conditions. |

| Reductive | Stable under mild reducing conditions. The C-Br bond can be cleaved under certain reductive conditions. | The nitro group, if present as a precursor, would be readily reduced. The quinoline ring can be hydrogenated under forcing conditions. |

Spectroscopic and Structural Characterization of 5 Bromo 8 Trifluoromethyl Quinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Bromo-8-(trifluoromethyl)quinolin-4-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electronic nature of the quinolin-4-ol system. The protons on the carbocyclic ring (H-6 and H-7) and the heterocyclic ring (H-2 and H-3) would appear as distinct multiplets, with their coupling patterns providing information about adjacent protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons which lack attached protons. oregonstate.edu The spectrum would show ten distinct carbon signals. The carbon attached to the trifluoromethyl group (C-8) would likely appear as a quartet due to coupling with the three fluorine atoms. Carbons bonded to electronegative atoms (C-4, C-5, C-8) are expected to be shifted downfield.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

Click to view interactive data table

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| H-2 | 7.8 - 8.2 | - | Influenced by the nitrogen and hydroxyl group. |

| H-3 | 6.5 - 6.9 | - | Expected to be upfield due to the enol-like system. |

| C-2 | - | 140 - 150 | Affected by adjacent nitrogen. |

| C-3 | - | 110 - 120 | Shielded carbon in the heterocyclic ring. |

| C-4 | - | 170 - 180 | Quaternary carbon attached to the hydroxyl group. |

| C-4a | - | 135 - 145 | Quaternary bridgehead carbon. |

| C-5 | - | 115 - 125 | Quaternary carbon attached to bromine. |

| H-6 | 7.6 - 7.9 | - | Doublet, coupled to H-7. |

| C-6 | - | 125 - 135 | Aromatic carbon. |

| H-7 | 7.3 - 7.6 | - | Doublet, coupled to H-6. |

| C-7 | - | 120 - 130 | Aromatic carbon. |

| C-8 | - | 120 - 130 (quartet) | Quaternary carbon attached to the CF₃ group. |

| C-8a | - | 145 - 155 | Quaternary bridgehead carbon. |

| CF₃ | - | 120 - 125 (quartet) | Trifluoromethyl carbon. |

To definitively assign the complex NMR data, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a COSY spectrum would show a correlation between the H-6 and H-7 protons on the benzene (B151609) ring, and between the H-2 and H-3 protons on the pyridine (B92270) ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals for C-2, C-3, C-6, and C-7 based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying the connectivity across multiple bonds, including through quaternary carbons. researchgate.netmagritek.com It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-2 proton would show a correlation to the C-4 and C-8a carbons, while the H-7 proton would show correlations to the C-5 and C-8a carbons, helping to piece together the entire molecular structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display several key absorption bands confirming its structure. The quinolin-4-ol tautomer is expected to exhibit a broad O-H stretching band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline (B57606) ring system are expected in the 1500-1650 cm⁻¹ range. One of the most prominent features would be the very strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group, typically found between 1100 and 1300 cm⁻¹. researchgate.net The C-Br stretching vibration would appear at lower frequencies, usually below 700 cm⁻¹.

Characteristic FT-IR Absorption Bands

Click to view interactive data table

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3400 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C / C=N stretch (ring) | 1500 - 1650 | Medium to Strong |

| C-F stretch (trifluoromethyl) | 1100 - 1300 | Very Strong |

| C-Br stretch | 500 - 700 | Medium to Weak |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce a strong signal in the Raman spectrum. researchgate.net The C-Br bond, which may show a weak band in the IR spectrum, can sometimes be more clearly observed using Raman spectroscopy. oregonstate.edu This technique is valuable for confirming the presence of the quinoline core and the carbon-bromine bond.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₅BrF₃NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a bromine atom, there will be two peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M⁺) and one for the isotope ⁸¹Br (M⁺+2).

The fragmentation pattern under electron ionization (EI) would provide further structural clues. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. rsc.org For this compound, likely initial fragmentations could include:

Loss of CO: A characteristic fragmentation for quinolones, leading to a significant fragment ion.

Loss of Br•: Cleavage of the carbon-bromine bond to yield a [M-Br]⁺ ion.

Loss of CF₃•: Cleavage of the carbon-trifluoromethyl bond.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings. rsc.org

Analysis of these fragment ions helps to confirm the identities and positions of the substituents on the quinoline scaffold.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with exceptional accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₁₀H₅BrF₃NO, HRMS provides definitive confirmation of its identity. The technique can distinguish the compound's exact mass from other potential isobaric interferences. Time-of-flight (TOF) analyzers are commonly coupled with ionization sources for these measurements, affording mass errors below 5 mDa for quinoline derivatives. nih.gov The expected high-resolution mass data for the protonated molecular ion of this compound is crucial for verifying its synthesis and purity.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₀H₅BrF₃NO | [M+H]⁺ | 293.95556 |

| [M-H]⁻ | 291.94000 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that facilitates the transfer of ions from solution into the gas phase for mass analysis. It is particularly well-suited for polar molecules like quinolinols, as it typically generates intact molecular ions with minimal fragmentation, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. thesciencein.org

The analysis of this compound by ESI-MS would be expected to prominently show ions corresponding to its molecular weight. Tandem mass spectrometry (ESI-MS/MS) can further be used to induce fragmentation of the parent ion, providing valuable structural information. nih.gov For quinoline compounds, fragmentation patterns often reveal the loss of small neutral molecules or radicals, which helps in confirming the core structure and the nature of the substituents. nih.govresearchgate.net This method is also highly effective for screening the reactivity and interactions of halogenated compounds. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for determining molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

While a specific single-crystal X-ray structure for this compound is not yet reported in publicly available crystallographic databases, analysis of closely related bromo-quinoline derivatives illustrates the type of precise data that can be obtained. nih.govnih.gov Single-crystal X-ray diffraction (SCXRD) determines bond lengths, bond angles, and torsion angles with very high precision. chemmethod.commdpi.com

For instance, studies on compounds like 8-Bromo-2-methylquinoline and 6,8-Dibromoquinoline reveal that the quinoline ring system is nearly planar. nih.govnih.gov An SCXRD study of this compound would be expected to confirm the planarity of the fused ring system and provide exact geometric parameters for the C-Br, C-C, C-N, C-O, and C-F bonds. This data is critical for understanding the electronic effects of the bromo and trifluoromethyl substituents on the quinoline core. The table below presents representative crystallographic data from a related quinoline structure to exemplify the typical output of such an analysis.

| Parameter | Example Data (from 8-Bromo-2-methylquinoline) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack together in the solid state. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts.

For this compound, the presence of hydrogen bond donors (-OH) and acceptors (N, O, F), as well as halogen (Br) and fluorine (F) atoms, suggests a complex network of intermolecular interactions. A Hirshfeld analysis would likely reveal significant contributions from several types of contacts:

H···H contacts: Typically constitute a large portion of the surface, representing van der Waals forces.

O···H/H···O contacts: Indicative of hydrogen bonding involving the hydroxyl group, which would be a dominant directional force in the crystal packing.

F···H/H···F contacts: Weak hydrogen bonds involving the trifluoromethyl group are common in fluorinated compounds and play a key role in their supramolecular chemistry. tandfonline.com

Br···H/H···Br and Br···Br contacts: Halogen bonding and other contacts involving bromine are also expected to contribute to the stability of the crystal structure. nih.govresearchgate.net

The table below provides a hypothetical, yet representative, breakdown of the percentage contributions of various intermolecular contacts for a molecule with this functionality, based on published data for similar structures. tandfonline.com

| Interaction Type | Anticipated Contribution (%) |

|---|---|

| H···H | ~35 - 45% |

| F···H | ~15 - 25% |

| O···H | ~10 - 20% |

| C···H | ~5 - 10% |

| Br···H | ~3 - 8% |

| C···C (π-stacking) | ~2 - 7% |

| Other | ~1 - 5% |

Computational Chemistry Investigations on 5 Bromo 8 Trifluoromethyl Quinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, spectroscopic characteristics, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-8-(trifluoromethyl)quinolin-4-ol, DFT is employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict key structural parameters. While specific experimental data for this exact compound is limited, calculations on analogous quinoline (B57606) derivatives provide valuable benchmarks. researchgate.net

DFT is also instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental data from Infrared (IR) and Raman spectroscopy. researchgate.net This comparison helps in the assignment of specific spectral bands to the vibrational modes of the molecule, such as the stretching and bending of C-C, C-N, C-F, and O-H bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental spectra. researchgate.net

Table 1: Predicted Geometric Parameters for Substituted Quinolines from DFT Calculations Note: This table is illustrative, based on typical results for similar quinoline structures as specific data for this compound is not readily available in published literature.

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | B3LYP/6-311++G(d,p) |

| C-F Bond Length | ~1.35 Å | B3LYP/6-311++G(d,p) |

| O-H Bond Length | ~0.97 Å | B3LYP/6-311++G(d,p) |

| C-N-C Bond Angle | ~117° | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory simplifies reactivity concepts by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the bromine and trifluoromethyl groups is expected to lower the energies of both the HOMO and LUMO, influencing its reactivity profile. nih.govrsc.org

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. nih.gov It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net In an ESP map, areas of negative potential (typically colored red or orange) indicate regions prone to electrophilic attack, such as the area around the oxygen and nitrogen atoms. Regions of positive potential (colored blue) highlight sites susceptible to nucleophilic attack. The ESP map for this compound would likely show significant negative potential around the quinolinol oxygen and nitrogen, while the hydrogen of the hydroxyl group and regions influenced by the electron-withdrawing substituents would exhibit positive potential.

Table 2: Representative FMO Data for Substituted Quinoline Derivatives Note: This table presents typical values for analogous compounds to illustrate the concepts, as specific published data for this compound is scarce.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Indicator of chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By simulating the movements and interactions of atoms, MD provides insights into conformational changes, stability, and interactions with other molecules. nih.gov

Investigation of Conformational Preferences and Tautomeric Equilibria

For molecules like this compound, a key dynamic process is tautomerism. This compound can exist in at least two tautomeric forms: the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one). Computational studies on similar hydroxyquinolines have shown that the equilibrium between these forms can be influenced by the solvent and the electronic nature of substituents. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net MD simulations in different solvent environments (e.g., water, non-polar solvents) can help predict the predominant tautomer and the energy barriers for interconversion, which is crucial as different tautomers can have distinct biological activities.

Simulation of Interactions with Biological Macromolecules (e.g., proteins, membranes)

To understand the potential therapeutic action of this compound, MD simulations are used to model its interaction with biological targets like proteins. After an initial docking pose is predicted, an MD simulation is run to assess the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions, that stabilize the binding. nih.gov The simulation tracks the movement of the ligand in the protein's binding pocket, providing a dynamic view of the binding mode and helping to calculate the binding free energy, a measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

For a compound like this compound, a QSAR model would be built using a dataset of similar quinoline derivatives with known biological activities (e.g., anti-inflammatory or anticancer). biointerfaceresearch.comijresm.com The model uses calculated molecular descriptors—numerical values that represent different aspects of the molecule's structure and properties. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov The resulting QSAR equation provides insight into which properties are most important for the desired biological effect. For instance, a model might reveal that high electronegativity and a specific molecular volume are critical for activity, guiding the design of more potent analogues. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with target |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer interactions |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site |

| Steric/Topological | Molecular Volume | Determines the fit within a receptor's binding pocket |

| Steric/Topological | Van der Waals Surface Area | Relates to the extent of non-polar interactions with the target |

Derivation of Molecular Descriptors and Predictive Modeling for Biological Activity

A fundamental aspect of computational chemistry in drug discovery involves the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a molecule like this compound, a wide array of descriptors can be calculated to build predictive models for its biological activity. These descriptors are typically categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of atoms in a molecule, providing information about its size, shape, and degree of branching.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, such as molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure of the molecule and include properties like dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO).

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic and energetic properties of a molecule. dergipark.org.tr

Once a set of molecular descriptors is calculated for a series of related compounds, including analogs of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

For instance, a hypothetical QSAR study on a series of quinolin-4-ol derivatives might reveal that the presence of an electronegative group at the 8-position, such as the trifluoromethyl group in the title compound, and a halogen at the 5-position, significantly influences a particular biological activity. The development of robust QSAR models often involves statistical techniques like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. nih.gov

Below is a hypothetical table of molecular descriptors that could be calculated for this compound.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in Predictive Modeling |

| Constitutional | Molecular Weight | 294.04 g/mol | Influences pharmacokinetic properties. |

| Constitutional | Number of Rings | 2 | Core structural feature. |

| Topological | Wiener Index | 150 | Relates to molecular branching. |

| Geometrical | Molecular Surface Area | 250 Ų | Affects solubility and membrane permeability. |

| Electronic | Dipole Moment | 3.5 D | Important for receptor-ligand interactions. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 3.2 | Predicts lipophilicity and bioavailability. |

| Quantum-Chemical | HOMO Energy | -6.5 eV | Relates to electron-donating ability. |

| Quantum-Chemical | LUMO Energy | -1.8 eV | Relates to electron-accepting ability. |

Integration with Chemoinformatics and Machine Learning for Compound Design

The fields of chemoinformatics and machine learning have revolutionized the process of compound design and drug discovery. ontosight.ai For a scaffold like quinolin-4-ol, these techniques can be employed to explore a vast chemical space and identify novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

The integration of chemoinformatics and machine learning in the context of designing analogs of this compound would typically follow a workflow:

Database Mining and Library Design: Initially, large chemical databases are mined for compounds containing the quinolin-4-ol core. These compounds, along with their known biological activities, form the initial dataset. Virtual libraries of novel derivatives can then be generated by systematically modifying the core structure with different substituents.

Feature Selection and Model Training: Relevant molecular descriptors are calculated for all compounds in the dataset. Machine learning algorithms, such as support vector machines (SVM), random forests, and artificial neural networks (ANN), are then trained on this data to build predictive models. nih.gov These models can learn complex structure-activity relationships that may not be apparent from traditional QSAR studies.

Virtual Screening: The trained machine learning models are used to perform virtual screening of the designed compound libraries. This process rapidly predicts the biological activity of thousands or even millions of virtual compounds, allowing researchers to prioritize a smaller, more manageable set of candidates for synthesis and experimental testing. harvard.edu

De Novo Design: Advanced machine learning techniques, such as generative models, can be used for de novo drug design. harvard.edu These models can generate entirely new molecular structures that are predicted to be active against a specific biological target, potentially leading to the discovery of novel chemical scaffolds beyond simple modifications of the initial quinolin-4-ol structure.

The application of these computational approaches to the quinoline scaffold has been successful in identifying novel inhibitors for various therapeutic targets, including kinases, proteases, and receptors. researchgate.netmdpi.com By leveraging the power of chemoinformatics and machine learning, the exploration of the chemical space around this compound can be significantly accelerated, enhancing the probability of discovering new and effective therapeutic agents.

Biological and Pharmacological Research Perspectives for 5 Bromo 8 Trifluoromethyl Quinolin 4 Ol and Analogues

Mechanistic Studies of Biological Activity in In Vitro and Preclinical In Vivo Models (Non-Human)

Quinoline (B57606) and its related heterocyclic structures, such as quinazolines, have been extensively investigated as inhibitors of various enzymes, including protein kinases. nih.govgoogle.com Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.

Tyrosine Kinase Inhibition: Analogues of the quinoline structure, specifically 4-substituted quinazolines, have shown potent inhibitory activity against the tyrosine kinase domain of the epidermal growth factor receptor (EGFR). nih.gov Structure-activity relationship (SAR) studies of these quinazoline (B50416) analogues revealed that a 4-(3-bromophenyl)amino substitution, coupled with electron-donating groups at the 6- and 7-positions of the quinazoline ring, resulted in highly potent EGFR tyrosine kinase inhibitors. nih.gov For instance, the 6,7-dimethoxy-4-(3-bromophenyl)amino quinazoline derivative was identified as a particularly potent inhibitor. nih.gov While these findings are on a related quinazoline scaffold, they suggest that quinoline derivatives, including 5-Bromo-8-(trifluoromethyl)quinolin-4-ol, could be explored for similar inhibitory activities against tyrosine kinases.

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical target in cancer therapy. A potent pan-class I PI3K and mTOR inhibitor, PQR309 (bimiralisib), features a 4-(trifluoromethyl)pyridin-2-amine moiety linked to a triazine core. nih.gov This compound demonstrates the potential of trifluoromethyl-substituted heterocyclic compounds to inhibit key enzymes in cell growth and proliferation pathways. nih.gov The trifluoromethyl group on the pyridine (B92270) ring of PQR309 is a key feature, suggesting that the 8-(trifluoromethyl) group in this compound could also play a role in potential enzyme inhibition. nih.gov

Table 1: Enzyme Inhibition by Quinoline and Quinazoline Analogues

| Compound Class | Target Enzyme | Key Structural Features for Activity | Reference |

| 4-(3-bromophenyl)amino quinazolines | EGFR Tyrosine Kinase | 6,7-dimethoxy substitution | nih.gov |

| 4,6-dimorpholino-1,3,5-triazine based compounds | PI3K/mTOR | 4-(trifluoromethyl)pyridine moiety | nih.gov |

Certain quinolone analogues have been identified as potent agents against antibiotic-resistant Gram-positive bacteria, acting through a mechanism of bacterial membrane disruption. nih.gov Specifically, 5-amino-4-quinolones have demonstrated exceptionally potent activity against numerous clinical isolates of multidrug-resistant Gram-positive organisms. nih.gov Preliminary mechanistic studies suggest that these compounds are bacteriostatic and selectively disrupt the bacterial membranes, without readily selecting for resistance. nih.gov This mode of action is distinct from many existing antibiotics and presents a promising avenue for combating resistant infections. The structural similarity of this compound to these 4-quinolones suggests that it and its derivatives could be investigated for similar membrane-disrupting properties.

Quinoline derivatives have been shown to modulate critical cellular pathways, including autophagy and cell cycle progression. A novel quinolin-8-yl-nicotinamide, identified through a cytotoxicity-based screen, was found to induce genes implicated in stress response and autophagy in pancreatic cancer cells. nih.gov Autophagy is a cellular recycling process that can be harnessed to either promote cancer cell survival or induce cell death. nih.gov The induction of autophagy by this quinoline analogue suggests a potential mechanism for its cytotoxic effects. nih.gov Furthermore, the study noted that inhibitors of the ubiquitin-activating enzyme E1 (UAE1) can cause an accumulation of misfolded proteins, leading to ER stress, DNA damage, and G2/M cell cycle arrest. nih.gov This indicates that quinoline-based compounds could potentially influence multiple interconnected cellular stress and death pathways.

The quinoline scaffold is a well-established core for antimicrobial agents. mdpi.com Numerous studies have demonstrated the broad-spectrum antibacterial activity of quinoline derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Gram-Positive Bacteria: The antimicrobial activity of various essential oils and their components has been tested against Gram-positive bacteria. mdpi.comnih.gov While not directly quinoline derivatives, these studies highlight the ongoing search for new antimicrobial agents. More relevantly, the aforementioned 5-amino-4-quinolones show potent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Gram-Negative Bacteria: Gram-negative bacteria present a greater challenge for antimicrobial agents due to their protective outer membrane. mdpi.com However, some quinoline derivatives have shown activity against these organisms. nih.gov The effectiveness of antimicrobial compounds against Gram-negative bacteria is often influenced by factors such as the specific bacterial strain and its resistance mechanisms. nih.gov

Table 2: Antimicrobial Activity of a Pleuromutilin Antimicrobial Agent (BC-3781) against Gram-Positive Organisms

| Organism | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | Reference |

| Methicillin-resistant Staphylococcus aureus | 0.12 | 0.25 | nih.gov |

| Coagulase-negative staphylococci | 0.06 | 0.12 | nih.gov |

| β-hemolytic streptococci | 0.03 | 0.06 | nih.gov |

| Viridans group streptococci | 0.12 | 0.5 | nih.gov |

| Enterococcus faecium (including vancomycin-nonsusceptible) | 0.12 | 2 | nih.gov |

Quinoline-based compounds have a long history in the treatment of malaria, although drug resistance is a significant challenge. nih.govmdpi.com The trifluoromethyl group is a common feature in some modern antimalarial candidates. researchgate.net

A series of 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been assessed for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov The results indicated that derivatives containing two trifluoromethyl groups exhibited slightly higher activity than those with a single trifluoromethyl group. nih.gov These compounds are thought to exert their antimalarial effect by binding to DNA through intercalation. nih.gov

Furthermore, 5-aryl-8-aminoquinoline derivatives have been synthesized and evaluated for their antimalarial properties. These compounds were found to be metabolically stable and showed potency against P. falciparum growth, with some analogues being more active against chloroquine-resistant strains. researchgate.net

Table 3: In Vitro Antimalarial Activity of Trifluoromethyl-Quinoline Derivatives

| Compound | IC₅₀ (µg/ml) against P. falciparum (D10 strain) | Reference |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) ketone | 4.8 | nih.gov |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | 5.2 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Substituted Quinolin-4-ols

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the quinoline scaffold, SAR studies have been instrumental in optimizing lead compounds to enhance their therapeutic properties. The following sections explore the specific contributions of the bromine, trifluoromethyl, and hydroxyl substituents, as well as their positional effects on the quinoline core, with a focus on analogues related to this compound.

Impact of Halogenation (Bromine) on Biological Efficacy and Selectivity

Research has consistently shown that the presence and position of bromine on the quinoline ring can enhance various pharmacological activities, including anticancer and antimicrobial effects. For instance, studies on brominated 8-hydroxyquinolines have demonstrated potent anticancer activity. nih.gov The conversion of a non-brominated quinoline to a brominated analogue often results in a substantial increase in antiproliferative effects. nih.gov One study highlighted that the introduction of bromine and nitro groups on the quinoline scaffold had a synergistic impact, significantly enhancing anticancer potency against C6, HT29, and HeLa cancer cell lines. nih.gov For example, 6,8-dibromo-5-nitroquinoline showed remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, was inactive. nih.gov

In the context of antimicrobial activity, bromination can also be a key factor. The presence of bromine atoms can affect a compound's ability to inhibit bacterial growth or interfere with microbial processes like quorum sensing. nuph.edu.uanih.gov The direction of bromination on the quinolin-4(1H)-one ring system depends on the nature of other substituents present on the heterocycle, allowing for the targeted synthesis of compounds with specific antibacterial profiles. nuph.edu.ua The influence of bromine on biological activity is further underscored by its ability to alter the formation of transformation products in chemical reactions, which can be relevant for both efficacy and metabolic pathways. researchgate.net

The table below summarizes findings on how bromine substitution impacts the anticancer activity of certain quinoline derivatives.

| Compound | Substituents | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 6,8-dibromoquinoline | Br at C6, C8 | C6, HT29, HeLa | No inhibitory activity | nih.gov |

| 6,8-dibromo-5-nitroquinoline | Br at C6, C8; NO₂ at C5 | C6 | 50.0 | nih.gov |

| 6,8-dibromo-5-nitroquinoline | Br at C6, C8; NO₂ at C5 | HT29 | 26.2 | nih.gov |

| 6,8-dibromo-5-nitroquinoline | Br at C6, C8; NO₂ at C5 | HeLa | 24.1 | nih.gov |

Role of the Trifluoromethyl Group in Pharmacophore Design, Lipophilicity, and Activity Modulation

The trifluoromethyl (CF₃) group is a privileged substituent in modern drug design due to its unique electronic and steric properties. bohrium.comresearchgate.net Its incorporation into a molecular scaffold like quinoline can profoundly enhance a compound's pharmacological profile.

Key properties and effects of the trifluoromethyl group include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation. This often increases the half-life of a drug in the body. mdpi.com

Increased Lipophilicity: The CF₃ group is one of the most lipophilic substituents used in drug design. researchgate.net Increased lipophilicity can improve a molecule's ability to cross cell membranes and the blood-brain barrier, enhancing bioavailability and distribution. mdpi.comresearchgate.net

Electronic Effects: As a strong electron-withdrawing group, the CF₃ group can significantly alter the electronic properties of an aromatic ring. mdpi.comresearchgate.net This can influence the pKa of nearby functional groups and strengthen interactions, such as hydrogen bonds, with biological targets. researchgate.net

Binding Affinity and Selectivity: The steric bulk and electronic nature of the CF₃ group can improve how a molecule fits into the binding pocket of a target protein, thereby increasing binding affinity and selectivity. mdpi.comresearchgate.net It often serves as a bioisostere for other groups like chlorine or methyl, but with distinct advantages. mdpi.com

In the context of quinoline derivatives, a CF₃ group at the C-8 position, as in this compound, is expected to increase the compound's metabolic stability and lipophilicity. Its strong electron-withdrawing nature can also influence the acidity of the 4-hydroxyl group, potentially affecting its target interactions. The strategic placement of a CF₃ group is a common tactic to fine-tune the physicochemical characteristics and enhance the binding affinity of therapeutic compounds. researchgate.net

Influence of the Hydroxyl Group (and its tautomeric forms) on Target Interactions

The hydroxyl (-OH) group at the C-4 position of the quinoline ring is often crucial for biological activity. mdpi.com This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active site of a target enzyme or receptor. The replacement of this hydroxyl group with a methyl group has been shown to result in a completely inactive compound, underscoring its essential role. mdpi.com

Quinolin-4-ols exist in a tautomeric equilibrium with their corresponding keto form, 2,3-dihydroquinolin-4(1H)-one. The position of this equilibrium can be influenced by other substituents on the ring and the surrounding solvent environment. Both tautomeric forms present different hydrogen bonding patterns and steric profiles, which can affect their binding affinity and selectivity for a given biological target. While the hydroxyl group itself is a key interaction point, in some quinolinone structures, it can form a strong intramolecular hydrogen bond with an adjacent carbonyl oxygen, which may limit its ability to interact with external targets like free radicals. mdpi.com However, its presence remains a critical determinant of activity. Research on brominated 8-hydroxyquinolines further supports the importance of the hydroxyl group, where its presence was associated with potent inhibitory potential in anticancer assays. nih.gov

Positional Effects of Substituents on the Quinoline Core for Diverse Biological Actions

The biological activity of a substituted quinoline is highly dependent on the specific positions of its functional groups on the heterocyclic core. biointerfaceresearch.comrsc.org Altering the location of a substituent can dramatically change the compound's pharmacological profile, switching its primary activity or modifying its potency and selectivity.

SAR studies have revealed distinct patterns related to substituent placement:

Anticancer Activity: The position of substituents has a significant impact on antiproliferative activity. nih.gov For example, in one series of compounds, a methyl group at the C-5 position of the quinoline ring resulted in more potent activity against cancer cells compared to substitution at the C-6 position. biointerfaceresearch.com Similarly, the synergistic anticancer effect of bromine and nitro groups was observed specifically when they were placed at the C-6/C-8 and C-5 positions, respectively. nih.gov

Antimalarial Activity: For 4-aminoquinoline (B48711) derivatives, substitution at the C-7 position with bi-aryl groups was found to be most potent against both chloroquine-sensitive and chloroquine-resistant strains of malaria. biointerfaceresearch.com

For a molecule like this compound, the specific arrangement of a bromine atom at C-5, a trifluoromethyl group at C-8, and a hydroxyl group at C-4 creates a unique electronic and steric profile. This precise configuration dictates how the molecule interacts with its biological targets, and any change in the position of these substituents would be expected to produce a compound with a different set of biological properties.

The table below illustrates how positional isomers can exhibit different biological activities.

| Quinoline Derivative Class | Substituent Position | Observed Biological Action | Reference |

|---|---|---|---|

| Methyl-substituted quinolines | C-5 | More potent anticancer activity | biointerfaceresearch.com |

| Methyl-substituted quinolines | C-6 | Less potent anticancer activity | biointerfaceresearch.com |

| 4-aminoquinolines | C-7 (with bi-aryl group) | Potent antimalarial activity | biointerfaceresearch.com |

| Bromo-nitro-quinolines | C-5 (NO₂), C-6 (Br), C-8 (Br) | Synergistic anticancer activity | nih.gov |

Advanced Applications Beyond Therapeutics for 5 Bromo 8 Trifluoromethyl Quinolin 4 Ol

Materials Science Applications

The incorporation of a trifluoromethyl group and a bromine atom onto the quinoline (B57606) scaffold endows the molecule with electronic properties that are of significant interest in materials science.

Specific research investigating the photochromic properties of 5-Bromo-8-(trifluoromethyl)quinolin-4-ol is not extensively documented in publicly available literature. Photochromic materials reversibly change color upon exposure to light, a property that depends on specific molecular rearrangements. While the quinoline nucleus is a component of some photochromic systems, dedicated studies to induce and characterize such behavior in this particular compound have not been reported.

Although direct studies on this compound as a UV absorber or optical brightener are limited, the general class of trifluoromethyl-substituted quinolines has shown promise for luminescent applications. The trifluoromethyl (CF3) group is a strong electron-withdrawing group known to enhance the stability and photophysical properties of molecules. In related compounds, the CF3 group has been used to improve the performance of phosphorescent materials for organic light-emitting diodes (OLEDs) by enhancing electron transport and reducing molecular stacking. Research on other 6-amino-4-(trifluoromethyl)quinolines has highlighted their promising photophysical properties and high thermal stability, suggesting that the core structure is suitable for developing luminescent materials. beilstein-archives.org However, specific data on the absorption and emission spectra, quantum yield, and Stokes shift for this compound are not available.

Coordination Chemistry and Chelation

The quinolin-4-ol moiety, a tautomer of 4-quinolone, along with the nitrogen heteroatom, presents potential sites for metal ion coordination, making the molecule a candidate for applications in coordination chemistry.

Quinoline derivatives, particularly those containing hydroxyl groups like 8-hydroxyquinoline (B1678124), are classic and highly effective chelating ligands that form stable complexes with a wide range of metal ions. researchgate.netmdpi.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can form a stable five-membered ring with a metal ion. By analogy, this compound possesses the necessary N,O-donor atoms to act as a bidentate ligand. The electronic properties of the ring, modified by the electron-withdrawing trifluoromethyl group and the bromine atom, could influence the stability and the electronic and photophysical properties of its metal complexes. Despite this potential, specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand are not prominent in the scientific literature.

The fluorescence of quinoline compounds is often sensitive to their environment and can be modulated by binding to metal ions, making them excellent platforms for fluorescent sensors. researchgate.net The chelation of a metal ion can lead to significant changes in fluorescence intensity through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.netnih.gov For instance, various quinoline-based sensors have been developed for the selective detection of ions such as Fe³⁺ and Zn²⁺. nih.govmdpi.com Given its quinolinol core, this compound is a theoretical candidate for development into a fluorescent sensor. The specific substituents (Br and CF3) would be expected to modulate the selectivity and sensitivity of the sensor towards different metal ions. However, research dedicated to the synthesis and application of this particular compound as a fluorescent probe has not been found.

Corrosion Inhibition Studies

The use of organic heterocyclic compounds is a primary method for protecting metals from corrosion in acidic environments. Quinoline and its derivatives are well-established as effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. researchgate.net The heteroatoms (nitrogen and oxygen), along with the π-electrons of the aromatic rings, are key to this function. researchgate.net

The mechanism of inhibition involves the adsorption of the quinoline molecule onto the metal surface, which blocks the active sites for corrosion. This adsorption can be physical (electrostatic interactions) or chemical (chemisorption), involving the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal. researchgate.net Numerous studies have demonstrated that quinoline derivatives can achieve high levels of protection for mild steel in acidic media like HCl and H₂SO₄. researchgate.netbiointerfaceresearch.commdpi.com

While no studies have been published on the specific use of this compound, research on closely related quinoline derivatives highlights the potential of this chemical class. The effectiveness of these compounds is often enhanced by substituents that increase the electron density on the molecule, thereby strengthening its adsorption on the metal surface. The data below from studies on other quinoline derivatives illustrate their high inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency of Various Quinoline Derivatives on Steel in Acidic Media

| Compound Name | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 500 ppm | 93.4 | biointerfaceresearch.com |

| 5,5'-((propane-1,3-diylbis(oxy))bis(methylene))bis(quinolin-8-ol) (PBQ) | C35E Steel | 0.5 M H₂SO₄ | 0.001 M | 97.3 | researchgate.net |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 M HCl | 5 × 10⁻³ M | 96 | mdpi.com |

These findings for structurally related compounds suggest that this compound would likely be an effective corrosion inhibitor, warranting future experimental investigation.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Advanced Applications

Despite a comprehensive search for scientific literature, detailed research focusing on the advanced non-therapeutic applications of the chemical compound this compound, specifically concerning its adsorption mechanisms on metal surfaces and its efficacy as a corrosion inhibitor, appears to be unavailable in the public domain. Consequently, a thorough, data-driven article on its performance in these areas cannot be accurately generated at this time.

Extensive searches for studies detailing the electrochemical and gravimetric evaluation of this compound's inhibition efficiency have not yielded specific experimental results, data tables, or in-depth research findings. The scientific community has published a considerable amount of research on various quinoline derivatives as effective corrosion inhibitors for metals such as mild steel in acidic environments. These studies consistently employ methodologies that would be relevant to the analysis of this compound.

For instance, research on structurally similar compounds, such as other halogenated and trifluoromethyl-substituted quinolines, indicates that these molecules typically function by adsorbing onto the metal surface. This process forms a protective layer that inhibits the corrosive action of the environment. The adsorption mechanism is often found to follow established models like the Langmuir adsorption isotherm, suggesting a monolayer formation on the metal surface.

The evaluation of such compounds typically involves:

Electrochemical Techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard for determining the inhibitor's effect on the kinetics of corrosion reactions. These studies help classify the inhibitor as anodic, cathodic, or mixed-type and provide quantitative data on inhibition efficiency.

Gravimetric (Weight Loss) Measurements: This classical method provides a direct measure of the metal's corrosion rate in the presence and absence of the inhibitor, allowing for the calculation of inhibition efficiency over time.

While these general principles and methodologies are well-established for the broader class of quinoline derivatives, the specific data and detailed research findings for this compound remain elusive in published, peer-reviewed literature. Without access to such specific studies, any attempt to detail its adsorption mechanisms or inhibition efficiency would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in this specific area are needed to enable a comprehensive discussion of this compound's potential in advanced material science applications.

Future Research Directions for 5 Bromo 8 Trifluoromethyl Quinolin 4 Ol

Development of Novel and Sustainable Synthetic Routes

The advancement of therapeutic agents is intrinsically linked to the efficiency and sustainability of their chemical synthesis. While classical methods for quinoline (B57606) construction like the Conrad-Limpach or Gould-Jacobs syntheses have been foundational, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and low atom economy. nih.govijpsjournal.com Future research must prioritize the development of green and innovative synthetic pathways. nih.govnih.gov

One of the most promising avenues is the expanded use of C-H functionalization . This strategy allows for the direct modification of the quinoline core without the need for pre-functionalized starting materials, representing a more atom- and step-economical approach. rsc.orgnih.govnih.gov Research should focus on developing regioselective, transition-metal-catalyzed methods to build the substituted quinolinol skeleton or to further diversify the molecule at its distal positions. nih.govnih.gov

Furthermore, photocatalysis offers a powerful, green alternative, using visible light to drive chemical transformations under mild, ambient conditions. rsc.orgorganic-chemistry.org Future work could explore the photocatalytic synthesis of the quinoline core from simple nitroaromatic precursors or the use of light-mediated Povarov reactions to construct the heterocyclic system, minimizing energy consumption and waste. acs.orgdechema.deacs.org Other sustainable techniques like solvent-free mechanochemistry and the design of one-pot tandem reactions that combine multiple synthetic steps into a single operation will be crucial for creating environmentally and economically viable manufacturing processes. organic-chemistry.orgresearchgate.net

| Synthetic Approach | Key Advantages for Future Research | Relevant Concepts |

|---|---|---|

| C-H Functionalization | High atom and step economy; reduces need for pre-functionalized precursors. | Regioselectivity, Transition Metal Catalysis rsc.orgnih.gov |

| Visible-Light Photocatalysis | Energy efficient; uses mild conditions; reduces hazardous reagents. | Green Chemistry, Radical Mechanisms rsc.orgacs.org |

| Mechanochemistry | Solvent-free; reduces waste; high efficiency. | Solid-State Synthesis, Environmental Benignity researchgate.net |

| One-Pot/Tandem Reactions | Improves overall yield; reduces purification steps and solvent use. | Process Intensification, Synthetic Efficiency nih.govorganic-chemistry.org |

Advanced Mechanistic Elucidation of Observed Biological Actions at a Molecular Level

Quinoline derivatives are known to exert their biological effects, particularly anticancer activities, through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. nih.govnih.gov For 5-Bromo-8-(trifluoromethyl)quinolin-4-ol, it is critical to move beyond preliminary screening and deeply investigate its precise molecular mechanism of action.

Future research should employ a multi-pronged approach for target identification and validation. Chemical proteomics , using techniques such as activity-based protein profiling (ABPP), can identify the direct molecular targets of the compound within the complex environment of a cell lysate. Once a primary target is identified (e.g., Topoisomerase I), structural biology techniques are paramount. Obtaining a high-resolution X-ray co-crystal structure or Cryo-EM map of the compound bound to its target protein would provide definitive, atomic-level insights into its binding mode, rationalizing its activity and guiding the design of more potent analogues. nih.gov

Complementing these biochemical approaches, advanced cell biology methods are needed. High-content imaging can be used to observe the compound's effect on cellular architecture and processes, such as cell cycle progression and apoptosis. Furthermore, "omics" technologies like transcriptomics (RNA-Seq) and quantitative proteomics can reveal the downstream consequences of target engagement, providing a systems-level understanding of the compound's impact on cellular signaling pathways.

| Potential Molecular Target Class | Future Elucidation Technique | Expected Outcome |

|---|---|---|

| DNA Topoisomerases | X-ray Co-crystallography with Topo-DNA complex | Visualization of precise binding interactions in the cleavage site. nih.gov |

| Protein Kinases (e.g., EGFR, VEGFR) | Kinome-wide profiling and cellular thermal shift assays (CETSA) | Identification of specific kinases inhibited and confirmation of target engagement in cells. nih.gov |

| Tubulin | High-resolution microscopy and in vitro polymerization assays | Confirmation of microtubule disruption and direct effect on tubulin dynamics. rsc.org |

| Novel/Unknown Targets | Activity-Based Protein Profiling (ABPP) | Unbiased identification of covalent or high-affinity protein targets. |

Exploration of Polypharmacology and Multi-Targeting Approaches with Derivatives

Complex diseases like cancer are often driven by redundant and interconnected signaling pathways, making them susceptible to the development of resistance against single-target drugs. nih.gov Polypharmacology, the concept of designing single molecules that can modulate multiple targets, has emerged as a powerful strategy to enhance therapeutic efficacy and overcome resistance. mdpi.comacs.org The quinoline scaffold is an ideal starting point for developing multi-targeted agents. researchgate.net

Future research should focus on the rational design of derivatives of this compound that possess curated polypharmacological profiles. One promising strategy is the creation of hybrid molecules . This involves covalently linking the quinolinol core with another pharmacophore known to inhibit a distinct, disease-relevant target. For example, integrating a chalcone (B49325) moiety could yield a hybrid compound that inhibits both a primary quinoline target (like a kinase) and tubulin polymerization. rsc.org

An alternative approach is scaffold optimization for multi-target recognition . Guided by structural biology and computational modeling, the core structure can be systematically modified to engage with the active sites of several desired targets simultaneously. For instance, a derivative could be engineered to inhibit both Topoisomerase I and key signaling kinases like BRAFV600E, a combination potentially synergistic in melanoma treatment. researchgate.net This requires a deep understanding of the structural biology of the intended targets to identify shared pharmacophoric features that can be exploited in the ligand design.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. frontiersin.orgcmu.edu For the this compound series, AI/ML offers transformative potential across the entire discovery pipeline.

De novo design using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can explore vast regions of chemical space to create novel quinolinol derivatives with optimized properties. nih.govtue.nl These models can be trained on datasets of known bioactive molecules to learn the underlying principles of molecular recognition for specific targets and then generate new molecules with a high probability of success.

Concurrently, predictive modeling can accelerate the optimization cycle. Quantitative Structure-Activity Relationship (QSAR) models can be developed to accurately predict the biological activity of newly designed compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.govnih.govmdpi.com Crucially, ML models can also predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and eliminate compounds likely to fail later in development due to poor pharmacological profiles. mdpi.comnih.gov

Finally, AI can be applied to solve synthetic challenges. Retrosynthesis prediction algorithms, increasingly powered by transfer learning, can propose viable and efficient synthetic routes for the novel compounds generated by de novo design models, creating a fully integrated design-synthesize-test cycle. chemrxiv.orgchemrxiv.orgnih.gov

| AI/ML Application | Specific Technique | Impact on Research |

|---|---|---|

| De Novo Molecular Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Creates novel, optimized derivatives beyond human intuition. nih.govtue.nl |

| Activity & Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Prioritizes synthesis of potent compounds with good ADMET profiles. nih.govnih.gov |

| Synthesis Planning | Retrosynthesis Prediction Models, Transfer Learning | Suggests efficient and sustainable synthetic routes for novel compounds. chemrxiv.orgnih.gov |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identifies optimal reaction conditions (yield, selectivity) with fewer experiments. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-8-(trifluoromethyl)quinolin-4-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the quinoline core. A common approach involves bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid, followed by trifluoromethylation at the 8-position using Umemoto’s reagent or Cu-mediated cross-coupling. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization requires strict control of temperature (0–5°C for bromination; 80–100°C for trifluoromethylation) and stoichiometric ratios (1.2–1.5 equivalents of brominating/trifluoromethylating agents). Contaminants like unreacted starting materials can reduce purity, necessitating iterative recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and purity. The hydroxyl proton (4-OH) appears as a broad singlet (~δ 12 ppm), while the trifluoromethyl group () shows a quartet in F NMR (~δ -63 ppm).